Sodium thioctate
Overview
Description
Synthesis Analysis
The synthesis of sodium compounds involving sulfur generally employs methods such as reactions in melts starting from elemental reactants or solid-state routes. For example, mixed sodium thio/oxo orthovanadates were synthesized via reactions in the melt from vanadium, sodium, sodium sulfide, sodium oxide, and sulfur (Schnabel & Röhr, 2005). Such methodologies could be adapted for sodium thioctate synthesis.
Molecular Structure Analysis
The molecular structure of sulfur-containing sodium compounds can exhibit diverse coordination geometries and bonding environments. For instance, sodium hydro(isothiocyanato)borates show various coordination modes of the sodium ion, influenced by the ligand environment (Nöth & Warchhold, 2004). These structural principles can be applied to understand the molecular structure of sodium thioctate.
Chemical Reactions and Properties
Sulfur-containing sodium compounds participate in a range of chemical reactions, including radical-radical coupling and photocatalytic cycles. For example, sodium sulfide promotes thiophene annulations, useful in synthesizing organic semiconducting materials (Nakano & Takimiya, 2017). These reactions highlight the reactivity and potential applications of sodium thioctate in various chemical transformations.
Physical Properties Analysis
The physical properties of sodium sulfur-containing compounds, such as crystal color and phase transitions, are influenced by their composition and structure. For instance, the synthesis and structural analysis of sodium thioantimonate solid electrolytes revealed phase transitions affecting electrochemical performance (Wen et al., 2023). These findings could provide insights into the physical properties of sodium thioctate.
Chemical Properties Analysis
Sodium compounds with sulfur-containing ligands exhibit a range of chemical properties, including reactivity towards electrophiles and nucleophiles, and the ability to form various types of bonds. The chameleonic capacity of sulfur-containing ligands in coordination chemistry suggests the potential versatility of sodium thioctate in forming diverse chemical species (Teixidor et al., 2003).
Scientific Research Applications
1. Hierarchical Self-Assembly of Sodium Thioctate
- Summary of Application: Sodium thioctate, a small molecule of biological origin, can be directed into a highly ordered supramolecular layered network through a process known as hierarchical self-assembly . This process is significant in both biological systems and artificial supramolecular systems .
- Methods of Application: The hierarchical self-assembly of sodium thioctate is achieved by combining the unique dynamic covalent ring-opening-polymerization of sodium thioctate and an evaporation-induced interfacial confinement effect . This directs the dynamic supramolecular self-assembly of this simple small molecule in a scheduled hierarchical pathway .
- Results or Outcomes: The resulting supramolecular layers are found to be able to bind water molecules as structural water, which works as an interlayer lubricant to modulate the material properties, such as mechanical performance, self-healing capability, and actuating function . The highly dynamic polymeric network can be degraded into monomers and reformed by a water-mediated route, exhibiting full recyclability in a facile, mild, and environmentally friendly way .
2. Antioxidant Properties
- Summary of Application: Sodium thioctate has been studied for its antioxidant activity. It can directly scavenge free radicals and regenerate other antioxidants like vitamin C and glutathione, potentially protecting cells from oxidative damage.
- Methods of Application: The antioxidant properties of sodium thioctate are inherent to the molecule and do not require a specific method of application.
- Results or Outcomes: The antioxidant activity of sodium thioctate can potentially protect cells from oxidative damage.
3. Chemical Synthesis
- Summary of Application: Sodium thioctate is used in chemical synthesis, particularly in the conversion of alkyl halides into the corresponding alkylthiocyanates .
- Methods of Application: Sodium thioctate is employed to convert alkyl halides into the corresponding alkylthiocyanates . Closely related reagents include ammonium thiocyanate and potassium thiocyanate, which has twice the solubility in water .
- Results or Outcomes: The outcome of this application is the successful conversion of alkyl halides into alkylthiocyanates .
4. Test for Fe3+ Ions
- Summary of Application: Sodium thioctate is commonly used in the laboratory as a test for the presence of Fe3+ ions .
- Methods of Application: The method involves adding a solution of sodium thioctate to a solution suspected of containing Fe3+ ions . If Fe3+ ions are present, they will react with the thiocyanate ions to form a blood-red complex .
- Results or Outcomes: The formation of a blood-red complex indicates the presence of Fe3+ ions .
5. Precursor for Synthesis of Pharmaceuticals
- Summary of Application: Sodium thioctate is used as a precursor for the synthesis of pharmaceuticals .
- Methods of Application: The specific methods of application can vary widely depending on the particular pharmaceutical being synthesized .
- Results or Outcomes: The outcome of this application is the successful synthesis of various pharmaceuticals .
6. Test for Fe3+ Ions
- Summary of Application: Sodium thioctate is commonly used in the laboratory as a test for the presence of Fe3+ ions .
- Methods of Application: The method involves adding a solution of sodium thioctate to a solution suspected of containing Fe3+ ions . If Fe3+ ions are present, they will react with the thiocyanate ions to form a blood-red complex .
- Results or Outcomes: The formation of a blood-red complex indicates the presence of Fe3+ ions .
Safety And Hazards
properties
IUPAC Name |
sodium;5-(dithiolan-3-yl)pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDFBRWLHZIIQX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NaO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945870 | |
Record name | Sodium 5-(1,2-dithiolan-3-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium thioctate | |
CAS RN |
2319-84-8 | |
Record name | Thioctic acid sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 5-(1,2-dithiolan-3-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dithiolane-3-pentanoic acid, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM THIOCTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9R2WBJ3BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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